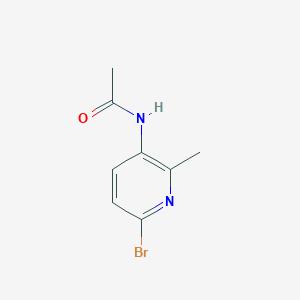

N-(6-bromo-2-methylpyridin-3-yl)acetamide

Description

N-(6-Bromo-2-methylpyridin-3-yl)acetamide is a pyridine-based acetamide derivative featuring a bromine atom at the 6-position and a methyl group at the 2-position of the pyridine ring. The bromine atom, a heavy halogen, contributes to its molecular weight and lipophilicity, while the methyl group may influence steric effects and crystal packing.

Properties

IUPAC Name |

N-(6-bromo-2-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-7(11-6(2)12)3-4-8(9)10-5/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVANIFCVRLKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-methylpyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with acetic anhydride in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate, used to facilitate reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

N-(6-bromo-2-methylpyridin-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6-bromo-2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Acetamide Derivatives

*Calculated based on formula; †Estimated using analogous compounds.

Key Observations:

- Halogen Effects : Bromine increases molecular weight and lipophilicity (higher XLogP3) compared to chlorine, as seen in N-(6-chloro-4-methyl-pyridin-3-yl)acetamide .

- Hydrogen Bonding: All compounds share one hydrogen bond donor (NH) and two acceptors (amide and pyridine N), suggesting similar solubility profiles .

Solid-State and Crystallographic Behavior

highlights the impact of meta-substitution on crystal geometry in trichloro-acetamides.

- Electron-Withdrawing Effects : Bromine’s strong electron-withdrawing nature may reduce intermolecular hydrogen bonding compared to methyl or chloro substituents, leading to distinct lattice constants .

Biological Activity

N-(6-bromo-2-methylpyridin-3-yl)acetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C8H9BrN2O

- Molecular Weight : 229.07 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring substituted with a bromine atom at the 6-position and an acetamide group, which may influence its reactivity and interactions with biological targets.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Palladium-Catalyzed Cross-Coupling Reactions : This method allows for the formation of complex pyridine derivatives, enhancing the compound's potential biological activity.

- Quantum Mechanical Investigations : Density Functional Theory (DFT) studies have been employed to predict the compound's reactivity and interaction pathways, providing insights into its biological mechanisms.

1. Anti-Thrombolytic Activity

Recent studies have demonstrated that this compound exhibits significant anti-thrombolytic properties. In vitro experiments indicated that this compound showed a lysis percentage of approximately 41.32% against clot formation in human blood, making it one of the most effective compounds in its class .

2. Biofilm Inhibition Activity

The compound has also been evaluated for its ability to inhibit biofilm formation, a critical factor in the treatment of bacterial infections. It was found that certain derivatives exhibited up to 90.95% inhibition against biofilm formation, highlighting the potential of this compound as an antimicrobial agent .

3. Haemolytic Activity

In terms of cytotoxicity, studies revealed that this compound displayed a haemolytic activity with a lysis percentage of about 11.72% against red blood cells (RBCs). This suggests that while it possesses therapeutic potential, caution must be exercised regarding its safety profile .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anti-Thrombolytic Activity (%) | Biofilm Inhibition Activity (%) | Haemolytic Activity (%) |

|---|---|---|---|

| This compound | 41.32 | 90.95 | 11.72 |

| Related Compound A | 31.61 | 83.76 | 10.00 |

| Related Compound B | 2.82 | 79.38 | 5.00 |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

- Study on Anti-Thrombolytic Effects : A systematic investigation revealed that compounds with specific halogen substitutions exhibited enhanced anti-thrombolytic activity, indicating structure-activity relationships that could guide future drug design .

- Biofilm Formation Studies : Research highlighted that bulky substituents on the phenyl ring significantly increased biofilm inhibition rates, suggesting avenues for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.